molecular formula C18H18F2N4O2 B4084415 7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)-N~3~-PROPYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)-N~3~-PROPYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Cat. No.: B4084415
M. Wt: 360.4 g/mol
InChI Key: JTVYYVCBJHUWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)-N~3~-PROPYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with difluoromethyl, methoxyphenyl, and propyl groups. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)-N~3~-PROPYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the fused heterocyclic system.

    Introduction of Substituents: The difluoromethyl, methoxyphenyl, and propyl groups are introduced through various substitution reactions, often involving reagents such as halides, organometallic compounds, and catalysts.

    Final Coupling and Purification: The final step involves coupling the intermediate compounds to form the target molecule, followed by purification using techniques like chromatography.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, cost, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)-N~3~-PROPYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Halides, organometallic reagents, and catalysts like palladium (Pd) or copper (Cu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)-N~3~-PROPYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)-N~3~-PROPYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)-N~3~-PROPYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and the pyrazolo[1,5-a]pyrimidine core. This structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

7-(difluoromethyl)-5-(4-methoxyphenyl)-N-propylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N4O2/c1-3-8-21-18(25)13-10-22-24-15(16(19)20)9-14(23-17(13)24)11-4-6-12(26-2)7-5-11/h4-7,9-10,16H,3,8H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVYYVCBJHUWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)-N~3~-PROPYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
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7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)-N~3~-PROPYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
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7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)-N~3~-PROPYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
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7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)-N~3~-PROPYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
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7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)-N~3~-PROPYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
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7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)-N~3~-PROPYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

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